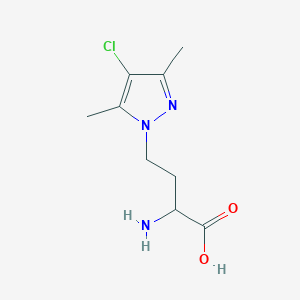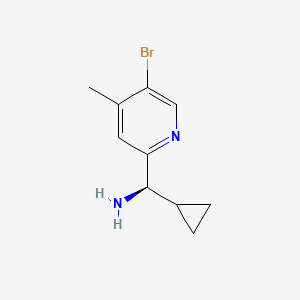
4-Chloro-1-cyclopentyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopentyl-2-fluorobenzene is an organic compound with the molecular formula C11H12ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopentyl group at the 1-position, and a fluorine atom at the 2-position . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-2-fluorobenzene can be achieved through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and fluorine atoms.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the cyclopentyl group onto a pre-functionalized benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of cyclopentyl-substituted cyclohexane derivatives.
Scientific Research Applications
4-Chloro-1-cyclopentyl-2-fluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of the chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
4-Chloro-1-cyclopentyl-2-fluorobenzene can be compared with other similar compounds, such as:
4-Chloro-1-cyclopentylbenzene: Lacks the fluorine atom, which can affect its reactivity and physical properties.
4-Fluoro-1-cyclopentylbenzene: Lacks the chlorine atom, leading to differences in chemical behavior and applications.
4-Chloro-2-fluorobenzene:
The uniqueness of this compound lies in the combination of its substituents, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.
Properties
Molecular Formula |
C11H12ClF |
|---|---|
Molecular Weight |
198.66 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-2-fluorobenzene |
InChI |
InChI=1S/C11H12ClF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
FRMVELAEAQTSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)












![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
